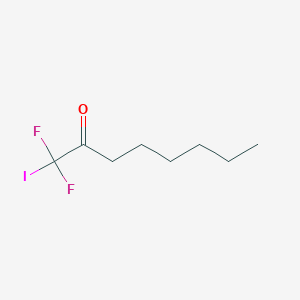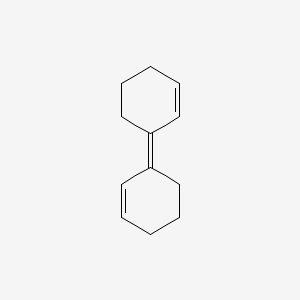
(E) 3,3'-Bis-(1-cyclohexenylidene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E) 3,3’-Bis-(1-cyclohexenylidene) is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound features two cyclohexene rings connected by a double bond, making it a notable example of a bis-alkene structure. It is known for its unique stereochemistry, existing in the (E)-configuration, which refers to the trans arrangement of substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E) 3,3’-Bis-(1-cyclohexenylidene) typically involves the reaction of cyclohexanone with a suitable base to form the corresponding enolate, followed by a coupling reaction to form the bis-alkene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of (E) 3,3’-Bis-(1-cyclohexenylidene) may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions are often employed to ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (E) 3,3’-Bis-(1-cyclohexenylidene) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds to single bonds, forming the corresponding saturated compound.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO₄
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
(E) 3,3’-Bis-(1-cyclohexenylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (E) 3,3’-Bis-(1-cyclohexenylidene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and cyclohexene rings allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
(Z) 3,3’-Bis-(1-cyclohexenylidene): The cis isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Cyclohexene: A simpler analog with a single cyclohexene ring.
1,7-Bis(1-cyclohexenyl)hepta-1,6-diene: A related compound with a heptadiene chain connecting two cyclohexene rings.
Uniqueness: (E) 3,3’-Bis-(1-cyclohexenylidene) is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
132911-34-3 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
(3E)-3-cyclohex-2-en-1-ylidenecyclohexene |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9H,1-2,4,6,8,10H2/b12-11+ |
Clé InChI |
IMTIYIKRBGNQTQ-VAWYXSNFSA-N |
SMILES isomérique |
C1CC=C/C(=C/2\CCCC=C2)/C1 |
SMILES canonique |
C1CC=CC(=C2CCCC=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


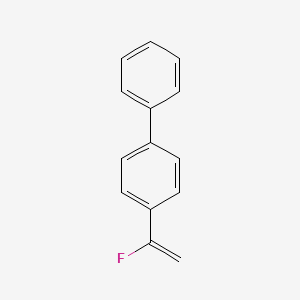
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
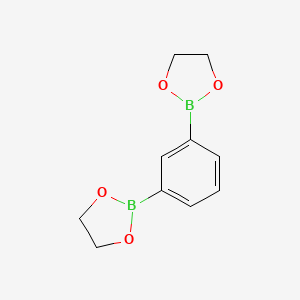
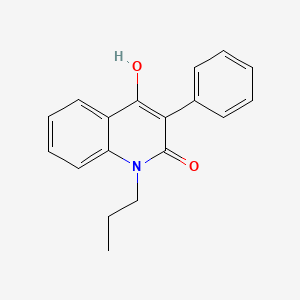
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
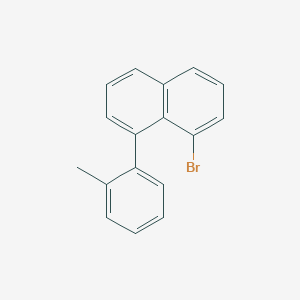

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
